Disodium pyridine-2,6-dicarboxylate
Overview
Description
Disodium pyridine-2,6-dicarboxylate, also known as Disodium 2,6-pyridinedicarboxylate, is a chemical compound with the molecular formula C7H3NNa2O4 . It has an average mass of 211.083 Da and a monoisotopic mass of 210.985748 Da . It is also known by other names such as Disodium dipicolinate .
Synthesis Analysis
The synthesis of this compound involves complex processes. For instance, it has been synthesized in solid state complexes with Ca2+ and Co2+ ions . The method of liquid phase reflux has been used for the synthesis .Molecular Structure Analysis
The molecular structure of this compound has been characterized using X-ray crystallography . The molecular and cell stacking structures of the complexes have been shown .Chemical Reactions Analysis
This compound has been found to react with several metals such as Ca and Co to form solid state complexes . The chemical reactions involved in these processes have been studied extensively .Physical and Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has an average mass of 211.083 Da and a monoisotopic mass of 210.985748 Da . More detailed physical and chemical properties can be found in specialized databases .Scientific Research Applications
Energy Storage
Disodium pyridine-2,5-dicarboxylate (Na2PDC) has been studied for its potential as an anode material in organic sodium-ion batteries. This material can reversibly insert and release two Na cations per formula unit, demonstrating a high reversible capacity and excellent cyclability. It shows superior performance compared to related materials like disodium terephthalate, offering a promising avenue for energy storage solutions (Padhy et al., 2018).
Coordination Chemistry and Luminescence
Pyridine-2,6-dicarboxylate derivatives have been extensively used as ligands in coordination chemistry. These compounds have shown promising results in applications like luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unique thermal and photochemical transitions (Halcrow, 2005). Additionally, recent advances include the development of multi-functional spin-crossover switches and applications in catalysis, highlighting the versatility of these compounds in scientific research (Halcrow, 2014).
Luminescent Properties and Biological Imaging
The synthesis of Eu(III) and Tb(III) complexes with pyridine-2,6-dicarboxylic acid derivatives has been explored for their fluorescence properties. These complexes show potential applications in time-resolved fluoroimmunoassay and cell imaging, offering new avenues for medical diagnostics and biological research (Tang et al., 2006).
Molecular Structure and Voltage in Batteries
The molecular structure of disodium pyridine dicarboxylate has been analyzed to understand its effect on voltage in organic Na ion batteries. Research using Density Functional Theory-based modeling indicates that substituting the aromatic ring with pyridine could lead to increased voltage, enhancing the efficiency of these batteries (Chen et al., 2017).
Mechanism of Action
While the exact mechanism of action of Disodium pyridine-2,6-dicarboxylate is not fully understood, it is known to play a role in the formation of complexes with various metals . It has been suggested that the pyridine ring is more easily absorbed by organisms and has less side effect than benzene ring .
Properties
IUPAC Name |
disodium;pyridine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.2Na/c9-6(10)4-2-1-3-5(8-4)7(11)12;;/h1-3H,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIGLKSQMPZUGZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NNa2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
499-83-2 (Parent) | |
Record name | Disodium pyridine-2,6-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017956400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60170834 | |
Record name | Disodium pyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17956-40-0 | |
Record name | Disodium pyridine-2,6-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017956400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium pyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium pyridine-2,6-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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